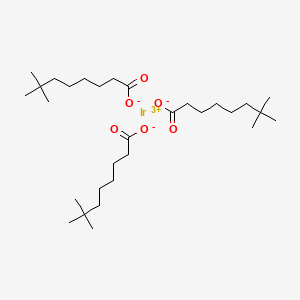

Iridium(3+) neodecanoate

Descripción

Historical Context and Evolution of Organoiridium Chemistry

The field of organoiridium chemistry has its roots in the broader exploration of platinum-group metals. A significant milestone in its development was the discovery of Vaska's complex, trans-[IrCl(CO)(PPh₃)₂], in the early 1960s, which showcased iridium's ability to undergo oxidative addition, a fundamental reaction in many catalytic cycles. jk-sci.com This discovery opened the door to a deeper understanding of iridium's reactivity and its potential in catalysis. Over the decades, research has expanded to include a vast array of organoiridium compounds with iridium in various oxidation states, although Iridium(I) and Iridium(III) remain the most extensively studied. researchgate.net The evolution of this field has been marked by the development of highly active catalysts for a range of organic transformations.

Significance of Iridium(III) in Modern Inorganic and Organometallic Catalysis

Iridium(III) complexes, typically characterized by a d⁶ electron configuration and an octahedral geometry, are of paramount importance in modern catalysis. researchgate.net Their stability and unique electronic properties make them highly effective catalysts in a variety of reactions. hmdb.canih.gov Iridium(III) complexes have demonstrated remarkable activity in both acidic and basic media for numerous organic and inorganic transformations. nih.gov

Key applications of Iridium(III) catalysts include:

Hydrogenation and Transfer Hydrogenation: Iridium complexes are highly active for both direct and transfer hydrogenation reactions, with significant research dedicated to their asymmetric variants. researchgate.netamericanelements.com

C-H Activation: The development of C-H activation, a process that enables the direct functionalization of otherwise inert carbon-hydrogen bonds, has been significantly advanced by the study of organoiridium(III) complexes. researchgate.netacs.org

Water Splitting: Iridium-based materials are crucial for the oxygen evolution reaction (OER) in acidic water electrolysis, a key technology for producing green hydrogen. ontosight.ai

Pharmaceutical Synthesis: Iridium-catalyzed reactions, particularly asymmetric hydrogenations, are increasingly employed in the industrial-scale synthesis of pharmaceutical drugs and their precursors. nih.gov

The versatility of Iridium(III) also extends to materials science, where its complexes are investigated for applications in organic light-emitting diodes (OLEDs) and as anticancer agents. americanelements.comnih.govgoogle.comepa.gov

The Role of Carboxylate Ligands in Transition Metal Coordination Chemistry

Carboxylate ligands (RCO₂⁻) are a fundamental class of ligands in coordination chemistry due to their versatility in binding to metal centers. nih.govacs.org They can coordinate to a metal ion in several ways, including as a monodentate ligand (binding through one oxygen atom), a bidentate chelating ligand (binding through both oxygen atoms to the same metal center), or as a bridging ligand (connecting two or more metal centers). nih.govgoogle.com This adaptability allows for the construction of a wide variety of molecular architectures, from simple mononuclear complexes to complex coordination polymers and metal-organic frameworks (MOFs). google.commdpi.com

Carboxylates are classified as hard ligands, meaning they tend to form strong bonds with hard metal ions. nih.gov The electronic and steric properties of the carboxylate ligand can be readily tuned by varying the "R" group, which in turn influences the properties of the resulting metal complex.

Overview of Research Trajectories for Iridium(III) Complexes with Carboxylate Ligands

Research into iridium(III) complexes bearing carboxylate ligands is an active and evolving area. Scientists have synthesized and characterized a range of these complexes, exploring their potential in various applications. chemlin.orgchemsrc.com For instance, iridium(III) complexes with aminocarboxylate ligands have been prepared and studied for their structural and reactive properties. chemlin.org Other research has focused on functionalized iridium(III) carboxylate complexes for applications in bioimaging.

A significant focus of current research is the application of these complexes in catalysis. For example, iridium catalysts are utilized in the transvinylation of carboxylic acids, including neodecanoic acid. acs.org Furthermore, the combination of iridium precursors with other carboxylates, such as 2-ethylhexanoate, has led to the development of Ziegler-type hydrogenation catalysts. researchgate.netmdpi.com The neodecanoate ligand, derived from neodecanoic acid, is of particular interest due to the highly branched nature of the alkyl group, which can impart specific steric and solubility properties to the resulting metal complex. hmdb.caacs.org While specific research on Iridium(3+) neodecanoate is not abundant, the general properties of metal neodecanoates as paint driers, PVC stabilizers, and polymerization initiators suggest potential applications for the iridium analogue. hmdb.ca

Data on Iridium and Neodecanoic Acid

To better understand the components of this compound, the following tables provide key properties of the metal center and the ligand.

Table 1: Selected Properties of Iridium

| Property | Value |

|---|---|

| Atomic Number | 77 |

| Standard Atomic Weight | 192.217 u |

| Electron Configuration | [Xe] 4f¹⁴ 5d⁷ 6s² |

| Common Oxidation States | +1, +3 , +4 researchgate.net |

| Density | 22.56 g/cm³ ontosight.ai |

| Melting Point | 2446 °C |

Table 2: Properties of Neodecanoic Acid

| Property | Description |

|---|---|

| Chemical Formula | C₁₀H₂₀O₂ hmdb.ca |

| Molecular Weight | 172.26 g/mol hmdb.ca |

| Nature | A mixture of branched-chain carboxylic acids hmdb.caacs.org |

| Common Structure | Trialkyl acetic acids with a tetra-substituted alpha-carbon acs.org |

| Solubility in Water | Practically insoluble hmdb.ca |

Propiedades

Número CAS |

93982-73-1 |

|---|---|

Fórmula molecular |

C30H57IrO6 |

Peso molecular |

706.0 g/mol |

Nombre IUPAC |

7,7-dimethyloctanoate;iridium(3+) |

InChI |

InChI=1S/3C10H20O2.Ir/c3*1-10(2,3)8-6-4-5-7-9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 |

Clave InChI |

GLYWJLOLFNVPOP-UHFFFAOYSA-K |

SMILES canónico |

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Ir+3] |

Origen del producto |

United States |

Synthetic Methodologies for Iridium Iii Complexes Incorporating Carboxylate Ligands

Strategies for Iridium(III) Precursor Synthesis and Activation

The successful synthesis of an Iridium(III) carboxylate complex begins with the choice of a suitable starting material. A variety of Iridium(III) precursors are commonly employed in organometallic chemistry, each offering different reactivity profiles. Common precursors include iridium(III) chloride (IrCl₃), chloro-bridged dimers such as [(ppy)₂Ir(μ-Cl)]₂ (where ppy is 2-phenylpyridine), and half-sandwich complexes like [CpIrCl₂]₂ (where Cp is pentamethylcyclopentadienyl). nih.govrsc.orgnih.gov

Activation of these precursors is often necessary to facilitate ligand substitution. For chloro-bridged dimers, the reaction typically involves the cleavage of the chloride bridges to create vacant coordination sites. nih.gov This is commonly achieved by reacting the dimer with the incoming ligand in a suitable solvent mixture, often at elevated temperatures. nih.gov For instance, iridium(III) chloride hydrate (B1144303) can be reacted directly with cyclometalating ligands in a solvent like 2-ethoxyethanol (B86334) and water at high temperatures to form the reactive dimer intermediate. nih.gov In some cases, halide abstraction using a silver salt (e.g., AgBF₄) can be used to generate a more reactive cationic iridium species, which is then ready to coordinate with the carboxylate ligand.

Table 1: Common Iridium(III) Precursors for Carboxylate Complex Synthesis

| Precursor Formula | Common Name | Key Features |

|---|---|---|

| IrCl₃·nH₂O | Iridium(III) chloride hydrate | Commercially available, versatile starting material for forming various dimers and complexes. orgsyn.org |

| [(C^N)₂Ir(μ-Cl)]₂ | Chloro-bridged Iridium(III) dimer | Highly common and reactive intermediate; C^N represents a cyclometalating ligand (e.g., ppy). nih.govmdpi.com |

Synthesis and Functionalization of Neodecanoate and Related Carboxylate Ligands

Neodecanoic acid is a branched-chain carboxylic acid with the chemical formula C₁₀H₂₀O₂. wikipedia.org It is not a single compound but rather a mixture of isomers, primarily tertiary carboxylic acids. google.com The industrial production of neodecanoic acid is typically achieved through the "Koch synthesis," which involves the reaction of a branched olefin (like tripropene) with carbon monoxide and water under high pressure and temperature in the presence of an acid catalyst. google.comatamanchemicals.com

The key to its use as a ligand in coordination chemistry is its functionalization, which is straightforward due to the carboxylic acid group. caloongchem.com The acidic proton can be easily removed by reaction with a base, converting the acid into its conjugate base, the neodecanoate anion. wikipedia.orgcaloongchem.com This is the form that coordinates to the metal center.

Common functionalization reactions include:

Salt Formation: Reacting neodecanoic acid with an alkali metal base such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) yields the corresponding sodium or lithium neodecanoate salt. nih.govcaloongchem.com These salts are often used directly in salt metathesis reactions.

Esterification: While not directly used for forming the primary carboxylate complex, neodecanoic acid can be converted to various esters, which are used as intermediates or in other applications. atamanchemicals.comcaloongchem.com

For synthetic purposes in forming an iridium complex, the most relevant functionalization is the deprotonation to form the neodecanoate salt.

Coordination Protocols for Iridium(III) Neodecanoate Complex Formation

The coordination of the neodecanoate ligand to the activated Iridium(III) center can be achieved through several established synthetic protocols.

Salt metathesis is a highly versatile and common route for forming coordination complexes. fluorochem.co.uk This method would involve the reaction of an iridium(III) halide precursor, such as a chloro-bridged dimer, with an alkali metal salt of the ligand, such as sodium neodecanoate or lithium neodecanoate. rsc.org The driving force for the reaction is often the formation of a stable inorganic salt (e.g., NaCl or LiCl), which can be removed by filtration.

A related approach is direct ligand exchange, where a ligand already coordinated to the iridium center is replaced by the neodecanoate. This is particularly effective if the existing ligand is labile, such as water in an aqua complex [IrCp*(pyr-trz)(H₂O)]²⁺. nih.gov Alternatively, neodecanoic acid can be reacted directly with an iridium precursor in the presence of a non-coordinating base (like K₂CO₃), which generates the neodecanoate anion in situ. mdpi.com This method avoids the need to isolate the neodecanoate salt separately. The reaction of chloro-bridged Ir(III) dimers with a picolinate-type ligand in the presence of K₂CO₃ is a well-documented example of this strategy. mdpi.com

Transmetalation is a technique in which a ligand is transferred from one metal to another. While less common for simple carboxylate ligands, it is a powerful tool in organometallic synthesis, particularly for forming carbon-iridium bonds in cyclometalated complexes. researchgate.net In a hypothetical application for neodecanoate, one could envision a neodecanoate ligand being transferred from a more reactive metal complex (e.g., involving tin or mercury) to an iridium center. This route is generally reserved for cases where direct synthesis methods are challenging or to create specific isomers.

The vast majority of syntheses for Iridium(III) complexes are performed in the solution phase. The choice of solvent is critical and depends on the solubility of the iridium precursor and the neodecanoate ligand. Common solvents include chlorinated hydrocarbons (dichloromethane, chloroform), alcohols (methanol, ethanol), ethers (tetrahydrofuran), and polar aprotic solvents (acetone, acetonitrile). nih.govnih.gov Often, a mixture of solvents is used to achieve the desired solubility and reaction temperature. nih.gov

Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions, especially if the complexes are sensitive to air or moisture. Reaction temperatures can range from room temperature to the reflux temperature of the solvent, with reaction times varying from a few hours to several days. nih.govnih.gov Upon completion, the crude product is typically purified by techniques such as column chromatography on silica (B1680970) gel or recrystallization to obtain the pure Iridium(III) neodecanoate complex.

Table 2: Typical Conditions for Solution-Phase Synthesis of Analogous Iridium(III) Complexes

| Iridium Precursor | Ligand Type | Solvent(s) | Base / Additive | Temperature | Typical Yield |

|---|---|---|---|---|---|

| [(ppy)₂Ir(μ-Cl)]₂ | Dithiocarbamate | 2-Ethoxyethanol | None | Room Temp | Good |

| [(dfppy)₂Ir(μ-Cl)]₂ | Picolinate N-oxide | Acetone | K₂CO₃ | Reflux | >66% mdpi.com |

| IrCl₃·nH₂O | Cyclometalating (ppy) | 2-Ethoxyethanol/H₂O | None | 110 °C | Not specified |

While less conventional, solid-state synthesis methods offer potential advantages such as reduced solvent waste and faster reaction times. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, has been successfully applied to the synthesis of tris-cyclometalated Iridium(III) complexes. This solvent-free approach could potentially be adapted for the synthesis of Iridium(III) neodecanoate, especially for applications requiring direct integration into solid materials.

Templated synthesis is another advanced method where a template molecule or surface directs the formation of a specific complex structure. This is particularly relevant in the synthesis of macrocyclic iridium complexes or when integrating the complex onto a substrate for materials applications, such as in sensors or light-emitting devices. nih.govmdpi.com For a simple complex like Iridium(III) neodecanoate, this approach would be less common unless specific supramolecular structures or material integration were the primary goal.

Advanced Isolation and Purification Techniques for Organoiridium(III) Compounds

The isolation and purification of organoiridium(III) compounds are critical steps to ensure high purity for subsequent characterization and application. Standard techniques such as column chromatography and recrystallization are frequently employed. nih.gov

For many cyclometalated Iridium(III) complexes, purification is effectively achieved using column chromatography. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) as a mobile phase is passed through the column. The choice of solvent system for the mobile phase is crucial for achieving good separation.

Following chromatographic separation, recrystallization is often used to obtain highly pure crystalline material. This involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the iridium complex decreases, leading to the formation of crystals while impurities remain in the solution. For instance, a common procedure involves dissolving the complex in a solvent like dichloromethane (B109758) (CH2Cl2) and inducing recrystallization by adding a less-polar solvent such as pentane. scispace.com

The table below outlines common purification techniques for this class of compounds.

Table 2: Common Purification Techniques for Organoiridium(III) Compounds

| Technique | Principle | Typical Solvents |

|---|---|---|

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase from a liquid mobile phase. | Dichloromethane (CH2Cl2), Methanol (B129727) (CH3OH) nih.gov |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Dichloromethane (CH2Cl2), Pentane scispace.com |

Catalytic Applications of Iridium Iii Complexes with Carboxylate Ligands

Homogeneous Catalysis Mediated by Iridium(III)

Iridium(III) complexes are highly effective homogeneous catalysts, demonstrating remarkable activity in a variety of organic transformations. The electronic and steric properties of these complexes, which can be finely tuned by modifying their ligand sphere, make them indispensable tools for modern synthetic chemistry.

Hydrogenation Reactions: Olefin and Carbonyl Substrates

Iridium(III) complexes are well-established catalysts for the hydrogenation of unsaturated functional groups such as olefins and carbonyls. While many iridium catalysts are known, those involving carboxylate ligands often participate as part of the ancillary ligand framework influencing selectivity and activity. Cationic iridium complexes with chiral P,N-ligands are particularly efficient for the asymmetric hydrogenation of olefins. researchgate.net The catalytic cycle for hydrogenation often involves iridium(I) and iridium(III) intermediates. For instance, the addition of I2 to an Ir(I) precatalyst is thought to generate the active Ir(III) catalyst in some systems. dicp.ac.cn These catalysts are capable of reducing a wide array of substrates, from simple alkenes to complex heteroaromatics and challenging tetrasubstituted olefins, often with high levels of enantioselectivity. researchgate.netnih.govdicp.ac.cnchinesechemsoc.org

Transfer hydrogenation, another important reduction method, also frequently employs iridium(III) catalysts. acs.org These reactions use hydrogen donors like formic acid or isopropanol (B130326) to reduce substrates, and iridium(III) complexes, such as those with N-tosyldiamine ligands, have shown significant catalytic activity in these transformations. bham.ac.uk

Table 1: Iridium(III)-Catalyzed Hydrogenation of Olefin and Carbonyl Substrates

| Catalyst Precursor | Ligand/Additive | Substrate Type | Key Findings | Ref. |

| [Ir(cod)Cl]₂ | Chiral P,N-ligands (e.g., PHOX) | Unfunctionalized Olefins | Efficient asymmetric hydrogenation with BArF as counterion. | researchgate.net |

| [Ir(cod)Cl]₂ | (R)-SegPhos | Pyrazolo[1,5-a]pyrimidines | High enantioselectivity (up to 99% ee) with TCCA and copper triflate as co-activators. | dicp.ac.cn |

| Ir(I) complex | Chiral Phosphine-Oxazoline | 2-Substituted 1,4-benzopyrans | Addition of I₂ speculated to oxidize Ir(I) to the active Ir(III) catalyst. | dicp.ac.cn |

| [Ir(Cp*)(TsDPEN-H)] | N-tosyldiamine | Ketones | Established catalyst for rapid, highly enantioselective conversion to chiral alcohols. | bham.ac.uk |

| Cationic Iridium Catalyst | N/A | 1,1-Dimethylallene | Hydrogen-mediated carbonyl tert-prenylation with high regioselectivity. | nih.gov |

C-H Functionalization: Arylation and Alkylation Reactions

Iridium(III)-catalyzed C-H functionalization has become a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. diva-portal.org In many of these reactions, a directing group is used to guide the catalyst to a specific C-H bond, often in the ortho position. Carboxylate groups themselves, as part of a benzoic acid substrate for example, can act as effective directing groups. diva-portal.org

These reactions can be used for arylation, alkylation, and amidation of sp² and sp³ C-H bonds. organic-chemistry.orgnih.govnih.gov For instance, iridium(III) catalysts can mediate the ortho-arylation of arenes using diaryliodonium salts or aryl boronic acids as the aryl source. researchgate.netrsc.org The mechanism for these transformations is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. nih.gov The use of chiral carboxylic acids as co-catalysts with achiral CpIr(III) complexes has also emerged as a successful strategy for enantioselective C-H functionalization. snnu.edu.cn

Table 2: Examples of Iridium(III)-Catalyzed C-H Functionalization

| Catalyst System | Directing Group | Coupling Partner | Functionalization Type | Key Features | Ref. |

| [IrCpCl₂]₂ / AgNTf₂ | Amide | Sulfonyl/Aryl Azides | C-H Amidation | High efficiency and regioselectivity for 5- and 6-membered iridacycles. | organic-chemistry.org |

| Cationic Ir(III) Catalyst | Oxygen/Nitrogen atom in substrate | Diaryliodonium Salts | C-H Arylation | Regioselective ortho-arylation of arenes and olefins under mild conditions. | researchgate.net |

| [CpIr(III)] | Benzoic Acid | N/A | C-H Iodination | Selective ortho-monoiodination with Ag(I) additive controlling selectivity. | diva-portal.org |

| [CpIrCl₂]₂ | Oxime | Diaryliodonium Salt | C-H Arylation | Arylation of primary C-H bonds. | nih.gov |

| Ir(III) Catalyst | Amine | Hydrosilane | C(sp³)-H Silylation | β-selective silylation of aliphatic amines to form silapyrrolidines. | berkeley.edu |

Water Reduction and Hydrogen Generation Catalysis

Iridium(III) complexes, particularly cyclometalated ones, play a crucial role in photocatalytic systems for water reduction and hydrogen generation. bohrium.comacs.org These systems typically consist of a photosensitizer that absorbs light, a catalyst that facilitates water reduction, and a sacrificial electron donor. Iridium(III) complexes can function as highly efficient and robust photosensitizers due to their favorable photophysical properties, such as strong visible-light absorption, long-lived excited states, and tunable electrochemical potentials. mdpi.comdcu.ie

In a common setup, an iridium(III) photosensitizer, upon light absorption, transfers an electron to a water reduction catalyst (often a rhodium or cobalt complex), which then reduces protons to molecular hydrogen. bohrium.comacs.org The efficiency of these systems can be optimized by synthetically modifying the ligands on the iridium complex, which allows for fine-tuning of its photophysical and electrochemical characteristics. bohrium.comacs.org Systems have been developed that achieve thousands of turnovers with high quantum yields. acs.org Furthermore, iridium complexes featuring pyridinecarboxylate ligands have been shown to be effective catalysts for the oxidative splitting of water. epa.gov

Table 3: Iridium(III)-Based Systems for Photocatalytic Hydrogen Generation

| Iridium(III) Photosensitizer | Water Reduction Catalyst | Sacrificial Donor | Key Performance Metric | Ref. |

| [Ir(f-mppy)₂(dtbbpy)]⁺ | [Rh(dtbbpy)₃]³⁺ | Triethanolamine (TEOA) | >5000 turnovers, >34% quantum yield | bohrium.comacs.org |

| [Ir(ppy)₂(bpy)]⁺ | Pt-TiO₂ | N/A | TON of 800 achieved in water:acetonitrile (B52724). | mdpi.com |

| cmrIr complex | Pt@UiO-66-NH₂ (MOF) | Ascorbic Acid | H₂ evolution of 446.4 µmol g⁻¹, 2.5 times higher than without Ir complex. | rsc.org |

| [Ir(H)(CF₃SO₃)(NSiN)(coe)] | N/A | Hydrosilanes (e.g., Et₂SiH₂) | H₂ generation from hydrolysis of hydrosilanes with TOF ~10⁵ h⁻¹. | researchgate.netcsic.es |

Carboxylation and Esterification Reactions

Iridium catalysis has enabled novel transformations for the synthesis of carboxylic acids and esters. A notable example is the hydrocarboxylation of olefins using carbon dioxide (CO₂) and hydrogen (H₂), which represents a sustainable route to valuable carboxylic acids. mdpi.com Catalytic systems based on iridium compounds such as Ir(OAc)₃ can promote this reaction, converting various olefin feedstocks into their corresponding carboxylic acids. mdpi.com

In the realm of esterification, iridium catalysts have been developed for the highly regio- and enantioselective allylic esterification of racemic secondary allylic alcohols with free carboxylic acids. rsc.orgrsc.org This transformation provides direct access to chiral allylic esters, which are important building blocks in organic synthesis. The success of this reaction often relies on the unique properties of iridium-(P, olefin) catalyst systems and the use of specific additives like HBr. rsc.org Synergistic catalysis, combining an iridium complex with a Lewis base, has also been employed for the stereodivergent allylic substitution of aryl acetic acid esters. nih.gov

Table 4: Iridium-Catalyzed Carboxylation and Esterification Reactions

| Catalyst System | Reaction Type | Substrate | Reagent(s) | Key Outcome | Ref. |

| Ir(acac)(CO)₂ / LiI | Hydrocarboxylation | Olefins (e.g., cyclohexene) | CO₂, H₂ | Efficient synthesis of C₂+ carboxylic acids. | mdpi.com |

| [Ir(cod)Cl]₂ / (S)-L1 / HBr | Allylic Esterification | Racemic secondary allylic alcohols | Carboxylic acids | High regio- and enantioselectivity (up to >99% ee). | rsc.org |

| Metallacyclic Iridium Complex / Benzotetramisole | Allylic Substitution | Aryl acetic acid esters | Allyl carbonate | Stereodivergent synthesis of all four stereoisomers of products. | nih.gov |

| Ir(I) Catalyst | Allylic Alkylation | Carboxylates | Allylic carbonates | Iridium(I) η³-allyl intermediates react at the more-substituted end. | nih.gov |

Heterogeneous and Supported Catalysis

While homogeneous catalysts offer high activity and selectivity, heterogeneous catalysts are advantageous for their ease of separation and recyclability. Iridium(III) complexes can serve as precursors for the synthesis of highly active heterogeneous catalysts, particularly iridium nanoclusters and nanoparticles.

Formation and Catalytic Activity of Iridium Nanoclusters

Iridium nanoclusters (IrNCs) and nanoparticles (IrNPs) can be synthesized from iridium(III) precursors, such as iridium(III) chloride (IrCl₃), through chemical reduction methods. elsevierpure.commdpi.com These nanomaterials are often deposited on solid supports like boron carbide (B₄C) or graphene oxide to enhance their stability and prevent aggregation, thereby maintaining high catalytic activity. elsevierpure.comnih.gov

Supported iridium nanoclusters have demonstrated excellent performance in various catalytic reactions. For example, fully exposed iridium clusters on sulfur-doped carbon are efficient for the hydrogenation of N-heteroarenes, showing higher activity and stability compared to single-atom or larger nanoparticle catalysts. bohrium.com The unique geometric and electronic structures of these clusters enable efficient activation of H₂. bohrium.com Additionally, iridium nanoclusters supported on B₄C have shown superior performance as electrocatalysts for the oxygen evolution reaction (OER), a key process in water electrolysis for hydrogen production. elsevierpure.com The synthesis method and the choice of support material are crucial for controlling the size, morphology, and ultimately the catalytic properties of the resulting iridium nanoclusters. researchgate.netnih.gov

Table 5: Formation and Catalysis of Iridium Nanoclusters

| Precursor | Support Material | Synthesis Method | Nanostructure | Catalytic Application | Key Performance | Ref. |

| Iridium Chloride | Boron Carbide (B₄C) | Chemical reduction with NaBH₄ | Grape-like nanoclusters | Oxygen Evolution Reaction (OER) | Lower overpotential and 2.55x higher mass activity than commercial catalyst. | elsevierpure.com |

| Iridium(III) precursor | Sulfur-doped Carbon | Anchoring and reduction | Fully exposed Ir clusters | Hydrogenation of N-heteroarenes | Higher activity and stability compared to single-atom and nanoparticle catalysts. | bohrium.com |

| Iridium Chloride | Graphene Oxide (GO) | Reflux in solvent | GO-Ir complex | Selective oxidation of benzylic alcohols | Stable and reusable catalyst for converting alcohols to carbonyls. | nih.gov |

| IrCl₃·xH₂O | None (ligand-stabilized) | Reflux with ligand | IrNCs (~1.8 nm diameter) | N/A (Biomedical imaging focus) | Synthesis of fluorescent nanoclusters. | researchgate.net |

Table of Mentioned Compounds

| Compound Name | Chemical Formula / Abbreviation |

| Iridium(3+) neodecanoate | Ir(C₁₀H₁₉O₂)₃ |

| Iridium(III) chloride | IrCl₃ |

| Iridium(III) acetate | Ir(OAc)₃ |

| [Ir(cod)Cl]₂ | Dichloro(1,5-cyclooctadiene)iridium(I) dimer |

| BArF | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |

| PHOX | Phosphinooxazoline |

| SegPhos | 4,4'-bi-1,3-benzodioxole-5,5'-diylbis(diphenylphosphine) |

| TCCA | Trichloroisocyanuric acid |

| [IrCpCl₂]₂ | Pentamethylcyclopentadienyliridium(III) chloride dimer |

| AgNTf₂ | Silver bis(trifluoromethanesulfonyl)imide |

| [Ir(f-mppy)₂(dtbbpy)]⁺ | (Bis(2-(4-fluorophenyl)-5-methylpyridine))(4,4'-di-tert-butyl-2,2'-bipyridine)iridium(III) |

| [Rh(dtbbpy)₃]³⁺ | Tris(4,4'-di-tert-butyl-2,2'-bipyridine)rhodium(III) |

| Triethanolamine | TEOA |

| [Ir(ppy)₂(bpy)]⁺ | (Bis(2-phenylpyridine))(2,2'-bipyridine)iridium(III) |

| cmrIr | Cyclometalated iridium complex |

| Pt@UiO-66-NH₂ | Platinum-doped amino-functionalized zirconium-based metal-organic framework |

| [Ir(H)(CF₃SO₃)(NSiN)(coe)] | Hydrido(trifluoromethanesulfonato)(bis(pyridine-2-yloxy)methylsilyl)(cyclooctene)iridium(III) |

| Ir(acac)(CO)₂ | Dicarbonyl(acetylacetonato)iridium(I) |

| LiI | Lithium iodide |

| HBr | Hydrobromic acid |

| Benzotetramisole | C₁₁H₁₂N₂S |

| Boron Carbide | B₄C |

| Graphene Oxide | GO |

| Sodium borohydride | NaBH₄ |

| Cp | Pentamethylcyclopentadienyl |

| TsDPEN | N-Tosyl-1,2-diphenylethylenediamine |

Heterogeneous and Supported Catalysis

Immobilization of Iridium(III) Complexes on Support Materials (e.g., Mesoporous Silica)

The heterogenization of homogeneous catalysts, such as iridium(III) complexes, onto solid supports is a critical strategy for improving their practical utility, particularly in industrial processes. This approach combines the high activity and selectivity of molecular catalysts with the benefits of heterogeneous systems, such as ease of separation from the reaction mixture and potential for recycling. Mesoporous silica (B1680970), with its high surface area and tunable pore structure, is a commonly employed support material.

The immobilization of iridium(III) complexes can be achieved through several methods. One common approach involves modifying a ligand with a functional group that can be covalently anchored to the silica surface. For instance, a picolinamide (B142947) ligand can be functionalized with a triethoxysilyl group, which then undergoes a sol-gel process to be incorporated into a mesoporous silica framework. The iridium metallic center is subsequently introduced by reacting the silica-supported ligand with an iridium precursor. This method aims to create well-defined, isolated single-metal catalytic sites, which can prevent deactivation pathways that occur through bimolecular interactions in homogeneous solutions.

The characterization of these immobilized catalysts is crucial to confirm the successful anchoring of the iridium complex and to understand its structure. Techniques such as elemental analysis, X-ray absorption spectroscopy (XAS), and solid-state NMR spectroscopy are used to verify the presence and coordination environment of the iridium centers. Studies have shown that the immobilization process can lead to the formation of cationic iridium sites, which can influence catalytic activity. While the surface area of the support material may decrease slightly after immobilization, it generally remains high enough to ensure accessibility of the catalytic sites to substrates.

Research has demonstrated that immobilized iridium(III) picolinamide catalysts on mesoporous silica exhibit high activity in reactions like the hydrogenation of CO2. In some cases, the activity of the immobilized catalyst is comparable to its homogeneous counterpart, highlighting the effectiveness of the immobilization strategy in preserving the catalytic properties of the iridium complex.

Design Principles for Catalytic Performance Enhancement

The performance of iridium(III) catalysts can be finely tuned by modifying the ligands coordinated to the metal center. The steric and electronic properties of these ligands play a crucial role in determining the catalyst's activity, selectivity, and stability.

Carboxylate ligands, including neodecanoate, can significantly influence the catalytic behavior of iridium(III) complexes through both steric and electronic effects. The introduction of a carboxyl group into a chiral ligand framework can tune these properties to achieve enhanced performance in asymmetric catalysis.

Electronic Effects: The carboxylate group is an oxygen-donor ligand that can modulate the electron density at the iridium center. This electronic tuning can affect the binding of substrates and the energetics of various steps in the catalytic cycle. For example, in hydrogenation reactions, the electronic properties of the ligands can influence the oxidative addition of H2 and the subsequent insertion of the unsaturated substrate into the iridium-hydride bond.

Steric Effects: The size and shape of the carboxylate ligand can impose steric hindrance around the iridium center, which is a powerful tool for controlling selectivity, particularly enantioselectivity in asymmetric reactions. A bulky ligand like neodecanoate, which is a mixture of C10 carboxylic acid isomers with a highly branched structure, would create a sterically demanding environment. This can influence the orientation of the substrate as it coordinates to the metal, favoring one enantiomeric product over the other. The rigid and bulky scaffold of some chiral spiro-P,N-ligands containing a carboxyl group has been shown to be effective in preventing catalyst aggregation and inducing high chirality.

In the context of asymmetric hydrogenation of unsaturated carboxylic acids, the carboxyl group of the substrate can act as an anchoring group, coordinating to the iridium center. nih.gov When the catalyst's ligand also contains a carboxylate group, this can lead to cooperative effects that enhance both activity and enantioselectivity. rsc.org Neutral iridium catalysts with chiral phosphine-carboxy ligands have been developed that show excellent enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. rsc.orgnih.gov These catalysts have the advantage of not requiring a stabilizing counterion, which is often necessary for cationic iridium catalysts. rsc.orgnih.gov

The interplay between the steric and electronic properties of the carboxylate ligand and the substrate is therefore a key design principle for developing highly efficient and selective iridium(III) catalysts.

Stimuli-responsive catalysts, whose activity can be controlled by external signals such as temperature, light, or pH, are a growing area of interest. Such systems offer the potential for temporal control over chemical reactions and the development of "smart" materials.

Iridium(III) complexes have been designed to exhibit stimuli-responsive behavior. For example, a cyclometalated iridium(III) complex has been reported that can switch between a five-coordinated monomer and a dimeric state in response to temperature and solvent changes. nih.gov This structural change leads to a switchable catalytic activity, with the monomeric form being active in transfer hydrogenation and photoinduced reductive debromination. nih.gov

While specific examples of stimuli-responsive systems based on iridium(III) neodecanoate are not readily found in the literature, the principles can be extended to carboxylate-containing complexes. For instance, a pH-responsive cyclometalated iridium(III) complex has been synthesized that shows enhanced photoluminescence and singlet oxygen generation in an acidic environment. nih.gov This property was exploited for the selective killing of cancer cells, which often have a more acidic environment than normal cells. nih.gov

The carboxylate group itself can be protonated or deprotonated depending on the pH, which would alter its coordination to the iridium center and thus modulate the catalyst's activity. This provides a potential handle for creating pH-switchable iridium(III) carboxylate catalysts. Similarly, light-induced changes in the coordination sphere of an iridium complex could be used to switch its catalytic activity on and off.

Catalyst Stability and Reusability in Industrial and Academic Contexts

The stability and reusability of a catalyst are paramount for its practical application, especially in industrial settings where cost-effectiveness and process sustainability are major drivers. Iridium, being a precious metal, makes the long-term stability and recyclability of its catalysts particularly important.

Homogeneous iridium(III) carboxylate catalysts can suffer from deactivation pathways such as the formation of inactive dimers or clusters, or degradation of the ligands. However, the development of neutral iridium catalysts with certain chiral phosphine-carboxy ligands has led to complexes with high stability and a long lifetime in air. rsc.orgnih.gov

Immobilization of iridium catalysts on solid supports, as discussed in section 5.2.2, is a primary strategy to enhance their stability and enable reusability. By anchoring the catalyst, leaching of the precious metal into the product stream is minimized, and the catalyst can be easily recovered by filtration for subsequent reaction cycles. For example, an immobilized iridium catalyst on a periodic mesoporous organosilica has been shown to be a robust and recyclable solid catalyst for water oxidation.

The choice of support material and the method of immobilization are crucial for maintaining catalytic activity over multiple uses. In some cases, a slight decrease in activity may be observed over repeated cycles due to slow leaching of the metal, physical degradation of the support, or fouling of the catalytic sites.

In an industrial context, such as the Cativa process for methanol (B129727) carbonylation to produce acetic acid, iridium catalysts exhibit high stability under the process conditions. researchgate.net This allows for a wide range of operating parameters without catalyst precipitation, which is a significant advantage over previous rhodium-based systems. researchgate.net The robustness of the iridium catalyst in this process contributes to its commercial success.

The table below summarizes some research findings related to the performance of Iridium(III) catalysts.

| Catalyst System | Application | Key Findings |

| Neutral Ir complexes with chiral spiro phosphine-carboxy ligands | Asymmetric hydrogenation of unsaturated carboxylic acids | High enantioselectivity (up to 99.4% ee); stable in air; no need for a stabilizing counterion. rsc.orgnih.gov |

| Cyclometalated Ir(III) complex | Transfer hydrogenation and photoinduced reductive debromination | Exhibits thermo- and vapochromism; catalytic activity can be switched by temperature and solvent. nih.gov |

| pH-responsive cyclometalated Ir(III) complex | Photodynamic therapy | Enhanced phototoxicity in acidic environments, allowing for selective targeting of cancer cells. nih.gov |

| Immobilized Ir(III) picolinamide on mesoporous silica | CO2 hydrogenation | Heterogenized catalyst shows activity comparable to its homogeneous analogue. |

| Iridium/iodide based catalyst (Cativa process) | Methanol carbonylation | High stability and activity at low water concentrations; commercially successful. researchgate.net |

Materials Science Applications of Iridium Iii Complexes Featuring Carboxylate Ligands

Optoelectronic Materials Development

The development of advanced optoelectronic materials is critical for next-generation lighting, displays, and optical communication technologies. Iridium(III) complexes are at the forefront of this research, particularly as phosphorescent emitters. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing, enabling the harvesting of both singlet and triplet excitons and leading to high quantum efficiencies.

Tuning Luminescence and Photophysical Properties for Device Applications

The photophysical properties of Iridium(III) complexes, such as emission color, quantum yield, and excited-state lifetime, can be systematically tuned by modifying the ligand environment. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which dictate the emission energy, are heavily influenced by the electronic nature of the coordinated ligands.

Application in Organic Light Emitting Diodes (OLEDs) and Related Display Technologies

Iridium(III) complexes are benchmark materials for the emissive layer in OLEDs due to their high phosphorescence efficiency. researchgate.net160.153.132 Solution-processed OLEDs offer a cost-effective alternative to vacuum deposition, and the solubility of the emitter is a key parameter. Carboxylate groups can enhance the solubility of iridium complexes in organic solvents, making them potentially suitable for solution-based fabrication methods.

One study successfully employed a carboxyl-containing iridium(III) complex in a solution-processed OLED, achieving moderate efficiency with an orange-light emission. acs.org The device demonstrated that efficient energy transfer from the host matrix to the guest iridium complex could be achieved. acs.org This highlights the potential of using carboxylate functionalities to develop emitters for solution-processed OLEDs. However, there is a lack of specific research and performance data for OLEDs utilizing Iridium(3+) neodecanoate as the emissive dopant.

Photorefractive Materials and Non-linear Optical Applications

Non-linear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical switching and data processing. While certain iridium complexes have been investigated for their NLO properties, the research is not as extensive as in the field of OLEDs. There is currently a lack of specific studies focusing on the photorefractive or NLO properties of this compound or other simple iridium carboxylate complexes. General research into the NLO properties of iridium has often focused on nanoparticles and thin films rather than discrete molecular complexes. wikipedia.orgnih.gov

Nanomaterials and Thin Film Technologies

The fabrication of high-quality iridium-based nanomaterials and thin films is crucial for various applications, including catalysis, protective coatings, and electrodes in microelectronics. nih.govscispace.com The choice of the precursor molecule is a critical factor in chemical deposition techniques.

Precursors for Metal Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD)

MOCVD and ALD are powerful techniques for depositing uniform and conformal thin films with precise thickness control. mdpi.comresearchgate.net A suitable precursor for these processes must possess adequate volatility, thermal stability to prevent premature decomposition, and clean decomposition pathways on the substrate surface. scispace.commdpi.com

Iridium precursors are typically based on Ir(I) or Ir(III) organometallic or coordination compounds. mdpi.com Common ligand classes include β-diketonates (like acetylacetonate (B107027), acac), cyclopentadienyl (B1206354) derivatives, and various dienes. mdpi.commdpi.comtosoh.co.jp For instance, Ir(acac)₃ is a widely used precursor for both MOCVD and ALD of iridium and iridium oxide films. mdpi.commdpi.com Carboxylate complexes of Iridium(I) have also been considered as potential MOCVD precursors. mdpi.com

While specific MOCVD or ALD studies using this compound are not detailed in the available literature, the properties of neodecanoate as a ligand suggest potential utility. The bulky, branched alkyl chains of the neodecanoate ligand could enhance the volatility and solubility of the complex in organic solvents, which is advantageous for liquid precursor delivery systems in MOCVD. However, the thermal stability and decomposition mechanism would need to be carefully evaluated to determine its suitability as a precursor.

Below is a table summarizing various types of iridium precursors used in MOCVD and ALD.

| Precursor Type | Example Compound | Oxidation State | Key Characteristics | Deposition Technique(s) |

| β-Diketonate | Iridium(III) acetylacetonate (Ir(acac)₃) | +3 | Solid, requires heating for sufficient vapor pressure. mdpi.com | MOCVD, ALD mdpi.commdpi.com |

| Organometallic (Ir-Cp) | (Ethylcyclopentadienyl)(1,5-cyclooctadiene)iridium(I) (Ir(EtCp)(COD)) | +1 | Liquid at room temperature, higher vapor pressure. tosoh.co.jp | MOCVD tosoh.co.jp |

| Organometallic (Ir-Cp) | (Methylcyclopentadienyl)(1,3-cyclohexadiene)iridium(I) ((MeCp)Ir(CHD)) | +1 | Used for low-temperature ALD of Ir and IrO₂. rsc.org | ALD rsc.org |

| Amidinate | [Ir(COD)(DPAMD)] | +1 | High volatility and thermal stability. scispace.com | MOCVD scispace.com |

Integration into Hybrid Organic-Inorganic Frameworks

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and perovskites, offer a vast design space for creating functional materials with tunable properties. duke.edursc.orgnih.gov These materials combine the structural versatility of organic linkers with the functional properties of inorganic nodes.

The integration of iridium complexes into such frameworks could lead to materials with novel photophysical or catalytic properties. The carboxylate group of a ligand like neodecanoate could potentially serve as a linking point to the inorganic nodes of a framework. However, there is a lack of specific published research on the synthesis and characterization of hybrid organic-inorganic frameworks incorporating this compound. The development in this area is more focused on other metal centers and organic linkers. nih.govmdpi.com

Sensing and Detection Platforms

Iridium(III) complexes featuring carboxylate ligands are at the forefront of developing advanced sensing and detection technologies. Their utility in this domain is primarily due to their remarkable photophysical properties, including intense and tunable phosphorescence, long emission lifetimes, large Stokes shifts, and high quantum yields. researchgate.netrsc.org These characteristics make them highly sensitive to their local environment, allowing for the detection of various analytes through changes in their luminescent output. rsc.orgnih.gov The carboxylate group itself can play a crucial role, either by modulating the electronic properties of the complex or by serving as a recognition site for specific targets. Furthermore, the introduction of carboxylate functionalities can enhance the aqueous solubility and biocompatibility of the iridium complexes, which is particularly advantageous for biological sensing applications. nih.gov

Development of Chemosensors and Biosensors Based on Iridium(III) Luminescence

The development of chemosensors and biosensors based on the luminescence of iridium(III) complexes, including those with carboxylate-containing ligands, has attracted significant attention. nih.govnih.gov These sensors operate by translating the interaction between the iridium complex and a target analyte into a measurable optical signal, such as a change in emission intensity ("turn-on" or "turn-off"), a shift in emission wavelength (color change), or a variation in luminescence lifetime. nih.govnih.gov The design of these sensors is highly modular; the iridium center acts as the phosphorescent signaling unit, while the ligands are tailored to include specific recognition units for the target analyte. nih.gov

Cation and Anion Sensing: Researchers have successfully designed iridium(III) complexes capable of detecting a range of metal ions and anions. For instance, iridium(III) complexes incorporating L-alanine, an amino acid with a carboxylate group, have been synthesized and shown to act as "turn-off" phosphorescence chemosensors for copper ions (Cu²⁺) with high sensitivity and selectivity. mdpi.com The interaction with Cu²⁺ quenches the luminescence of the complex, allowing for quantitative detection. mdpi.com Similarly, complexes have been engineered to detect highly toxic mercury(II) ions (Hg²⁺). nih.gov The carboxylate groups in some complexes can also impart pH sensitivity, as protonation or deprotonation of the carboxylate can significantly alter the complex's electronic structure and, consequently, its emission properties. nih.govnih.gov This has been exploited to create pH-responsive luminescent probes. nih.gov

Sensing of Small Molecules and Biomolecules: Beyond simple ions, these platforms are being developed to detect crucial biomolecules. Iridium(III) complexes bearing boronic acid groups have been prepared as luminescent sensors for carbohydrates like glucose and fructose. rsc.org The binding of the sugar to the boronic acid moiety alters the photophysical properties of the complex, enabling detection. rsc.org The versatility of ligand design allows for the creation of highly specific biosensors. For example, by incorporating specific peptide sequences that are substrates for enzymes like matrix metalloproteinases (MMPs), researchers have created "smart" probes that become luminescent only after enzymatic cleavage. rsc.org This enables the sensitive detection of enzyme activity in live cells, which is valuable for cancer diagnosis and imaging. rsc.org

Oxygen Sensing: The phosphorescence of iridium(III) complexes is often sensitive to quenching by molecular oxygen. nih.gov This property is harnessed to create highly effective oxygen sensors. These sensors are valuable for monitoring oxygen levels in various environments, from industrial processes to biological systems, such as mapping oxygen concentrations (hypoxia) in tumor tissues. nih.govnih.gov Complexes have been specifically designed with near-infrared (NIR) emission to improve tissue penetration for in vivo imaging applications. mdpi.com

| Iridium(III) Complex Type | Target Analyte | Sensing Mechanism | Potential Application |

|---|---|---|---|

| Complexes with L-alanine (carboxylate ligand) | Cu²⁺ | Phosphorescence quenching ("turn-off") | Environmental monitoring, water quality testing mdpi.com |

| Complexes with picolinic acid (carboxylate ligand) | pH | Emission intensity and lifetime changes upon protonation | Bioimaging, monitoring cellular pH nih.gov |

| Complexes with boronic acid ligands | Carbohydrates (glucose, fructose) | Formation of boronic acid cyclic esters alters luminescence | Diabetes monitoring, biological research rsc.org |

| Peptide-conjugated complexes | Enzymes (e.g., MMP-2/9) | Enzymatic cleavage activates phosphorescence | Cancer imaging and diagnostics rsc.org |

| Benzothienyl-phenanthridine based complexes | Molecular Oxygen (O₂) | Phosphorescence quenching by O₂ | Tumor hypoxia imaging, cell culture monitoring nih.gov |

Energy Conversion and Storage Materials

Iridium(III) complexes, including those functionalized with carboxylate ligands, are promising candidates for applications in energy conversion and storage. Their utility stems from their robust photophysical and electrochemical properties, such as strong absorption of visible light, long-lived excited states, and reversible redox behavior. These characteristics are essential for processes like light-harvesting, photocatalysis, and electrocatalysis.

In the context of solar energy conversion, iridium(III) complexes can act as highly efficient photosensitizers. acs.org Upon absorbing light, they are promoted to a long-lived triplet excited state, which possesses enough energy to drive challenging chemical reactions. acs.org This capability is exploited in photoredox catalysis and triplet-triplet energy transfer (TTET) catalysis, which are used to synthesize valuable chemicals and fuels. acs.org For example, iridium(III) complexes have been used to catalyze the intramolecular [2 + 2] cycloaddition of norbornadiene to quadricyclane (B1213432), a reaction of interest for storing solar energy in chemical bonds. acs.org The quadricyclane can later release this stored energy on demand. acs.org

Carboxylate groups can be strategically incorporated into the ligands of these iridium complexes to serve as anchoring groups. This allows the complexes to be immobilized on the surfaces of semiconductors (like TiO₂) or other catalytic materials. This surface attachment is crucial for creating efficient dye-sensitized solar cells (DSSCs) and photoelectrochemical cells for water splitting. The carboxylate anchor facilitates effective electronic coupling and charge transfer between the iridium photosensitizer and the semiconductor substrate, which is a key step in the energy conversion process.

Furthermore, iridium-based materials, such as iridium oxide, are benchmark electrocatalysts for the oxygen evolution reaction (OER), a critical and often rate-limiting step in producing hydrogen fuel from water splitting. researchgate.net While distinct from the molecular complexes discussed for sensing, the fundamental electrochemical properties of iridium are central to this application. Molecular iridium(III) complexes, potentially including those with carboxylate ligands, are also being investigated as catalysts for both the hydrogen evolution reaction (HER) and OER, aiming to develop more efficient and tunable systems for sustainable energy conversion. researchgate.net

| Application Area | Role of Iridium(III) Complex | Function of Carboxylate Ligand | Key Research Finding |

|---|---|---|---|

| Solar Energy Storage | Triplet Photosensitizer | Modulates electronic properties | Catalyzes the conversion of norbornadiene to quadricyclane for chemical energy storage. acs.org |

| Photoredox Catalysis | Photocatalyst | Influences solubility and stability | High triplet energy complexes can drive challenging chemical transformations. acs.org |

| Electrocatalysis (Water Splitting) | Molecular Catalyst for OER/HER | Potential anchoring group for heterogeneous catalysis | Iridium-based materials are state-of-the-art for the oxygen evolution reaction. researchgate.net |

| Dye-Sensitized Solar Cells (DSSCs) | Photosensitizing Dye | Anchors complex to semiconductor surface (e.g., TiO₂) | Facilitates efficient electron injection from the excited dye into the semiconductor. |

Computational and Theoretical Investigations of Iridium Iii Neodecanoate Systems

Density Functional Theory (DFT) Studies

No specific DFT studies on Iridium(III) neodecanoate were found in the available scientific literature. Consequently, information regarding its electronic structure, predicted spectroscopic data, reaction mechanisms, or thermodynamic stability based on DFT calculations is not available.

Electronic Structure Analysis and Orbital Contributions

There is no published research detailing the electronic structure or orbital contributions of Iridium(III) neodecanoate.

Prediction of Spectroscopic Data and Properties

No studies predicting the spectroscopic data (e.g., UV-Vis, IR, NMR spectra) of Iridium(III) neodecanoate using DFT methods have been identified.

Elucidation of Reaction Mechanisms and Transition States

The scientific literature lacks any DFT-based elucidation of reaction mechanisms or transition states involving Iridium(III) neodecanoate.

Thermodynamic Stability and Energy Landscapes

There is no available data on the thermodynamic stability or computed energy landscapes for Iridium(III) neodecanoate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Ligand Interactions

No publications were found that report on Molecular Dynamics simulations of Iridium(III) neodecanoate to investigate its dynamic behavior or ligand interactions.

Time-Dependent DFT (TD-DFT) for Excited State Properties

There is no available research that uses Time-Dependent DFT to investigate the excited state properties of Iridium(III) neodecanoate.

Quantitative Structure-Activity Relationships (QSAR) for Catalyst and Material Design

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in the rational design of new catalysts and materials. chemrxiv.org These models establish a mathematical correlation between the chemical structure of a compound and its activity or a specific property. chemrxiv.org For Iridium(III) complexes, QSAR can be employed to predict catalytic efficacy, photophysical properties, or other performance-related characteristics, thereby guiding the synthesis of new compounds with desired functionalities. chemrxiv.orgresearchgate.net

In the context of catalyst design, a QSAR model for a hypothetical Iridium(3+) neodecanoate system would involve the generation of a dataset of structurally related Iridium(III) catalysts and their experimentally determined activities. Descriptors, which are numerical representations of the molecular structure, would then be calculated. These can include electronic, steric, and topological parameters. By applying statistical methods, a correlation between these descriptors and the catalytic activity can be established.

For material design, particularly in the realm of organic light-emitting diodes (OLEDs), QSAR models have been successfully developed for Iridium(III) complexes to predict their emission wavelengths. chemrxiv.orgresearchgate.net A study on various monocationic Iridium(III) complexes developed a machine learning-based QSAR model that could reliably predict emission wavelengths. chemrxiv.orgresearchgate.netnanobiodata.orgnih.gov The efficacy of such models is often evaluated by the coefficient of determination (R²) for training and test sets. chemrxiv.orgresearchgate.netnanobiodata.orgnih.gov For instance, a notable relationship was found between the N-N distance in the diimine ligands of certain Iridium(III) complexes and their emission wavelengths. chemrxiv.orgnanobiodata.orgnih.gov

Table 1: Predictive Performance of a QSAR Model for Emission Wavelengths of Iridium(III) Complexes

| Data Set | Number of Complexes | R² Value |

|---|---|---|

| Training Set | 37 | 0.84 |

This table illustrates the predictive power of a QSAR model developed for a series of 46 Iridium(III) complexes, demonstrating its potential utility in designing new materials with specific optical properties. chemrxiv.org

The development of a predictive QSAR model for this compound and its derivatives could significantly accelerate the discovery of new catalysts and functional materials by allowing for in silico screening of virtual compounds before undertaking synthetic efforts. researchgate.net

Benchmarking of Theoretical Models Against Experimental Observations

The accuracy of computational predictions is paramount for their utility in catalyst and material design. Therefore, it is crucial to benchmark theoretical models against experimental observations. d-nb.info For Iridium(III) complexes, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used computational methods to predict molecular structures, electronic properties, and spectroscopic behavior. acs.org

The benchmarking process involves comparing calculated properties with experimentally determined values. For instance, calculated geometric parameters of Iridium(III) complexes can be compared with data from X-ray crystallography. mdpi.com Similarly, predicted absorption and emission spectra can be validated against experimental UV-Vis and photoluminescence measurements. nih.gov

A comprehensive benchmark study on organometallic reactions, MOR41, highlighted the performance of various DFT functionals for transition metal complexes. acs.org The study revealed that the accuracy of different functionals can vary significantly, emphasizing the need for careful selection of the computational method. acs.orgnih.gov For example, the PBE0-D3 functional showed good performance for a complete benchmark set of reactions involving transition metals. nih.gov

Table 2: Mean Absolute Deviation (MAD) of Different DFT Functionals for Organometallic Reaction Energies

| DFT Functional | MAD (kcal/mol) |

|---|---|

| PBE0-D3 | 1.1 |

| PW6B95-D3 | 1.9 |

| B3LYP-D3 | 1.9 |

This table presents the mean absolute deviation of calculated reaction energies compared to high-level reference data for a set of organometallic reactions, indicating the relative accuracy of different DFT functionals. acs.orgnih.gov

For a hypothetical this compound system, benchmarking would involve synthesizing the compound and characterizing its structural and spectroscopic properties. These experimental data would then serve as a reference to validate the predictions of various theoretical models. A good agreement between theoretical and experimental results would instill confidence in the predictive power of the computational models for designing novel catalysts and materials based on the this compound scaffold. d-nb.info The process of benchmarking is an essential feedback loop between computational and experimental chemistry, driving progress in both fields. d-nb.info

Future Research Horizons in Iridium(III) Neodecanoate Chemistry

While Iridium(III) neodecanoate serves as a valuable precursor and catalyst in various chemical transformations, its full potential is still being explored. The future of its chemistry is poised for significant advancements, driven by the pursuit of enhanced performance, sustainability, and novel applications. Research is branching into several key areas that promise to redefine the utility of this iridium compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Iridium(3+) neodecanoate with high purity?

- Methodology : Synthesize iridium(III) neodecanoate by reacting iridium(III) chloride with neodecanoic acid in an inert solvent (e.g., toluene) under reflux. Adjust stoichiometry to favor trivalent iridium coordination. Purify via vacuum distillation to remove excess acid, followed by recrystallization in non-polar solvents. Validate purity using elemental analysis and FTIR to confirm ligand binding .

- Key Considerations : Monitor reaction conditions (pH, temperature) to avoid oxidation state shifts. Use chelating agents (e.g., acetylacetonate) to stabilize Ir³⁺ during synthesis, as demonstrated in cobalt neodecanoate systems .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Techniques :

- FTIR : Confirm carboxylate ligand coordination via asymmetric (1540–1650 cm⁻¹) and symmetric (1400–1450 cm⁻¹) stretching bands .

- NMR : Use ¹H and ¹³C NMR in deuterated solvents to analyze ligand environments and detect impurities.

- Elemental Analysis : Quantify C, H, and Ir content to validate stoichiometry .

Q. How can the oxidation state of iridium in neodecanoate complexes be experimentally confirmed?

- Methods :

- X-ray Photoelectron Spectroscopy (XPS) : Analyze Ir 4f peaks; Ir³⁺ exhibits binding energies of ~61–62 eV (4f7/2) and ~64–65 eV (4f5/2) .

- Complexometric Titration : Adapt cobalt neodecanoate protocols using EDTA to quantify Ir³⁺ via stability constant differences .

Advanced Research Questions

Q. How can researchers evaluate the catalytic performance of this compound in organic transformations?

- Experimental Design :

- Substrate Scope : Test catalytic activity in cross-coupling or oxidation reactions (e.g., C–H activation). Use GC-MS or HPLC to monitor product yields .

- Kinetic Studies : Measure turnover frequency (TOF) under varied temperatures and pressures. Compare with other Ir(III) catalysts (e.g., cyclometalated complexes in OLEDs) .

Q. What strategies resolve contradictions in cytotoxicity data for this compound across studies?

- Validation Approaches :

- Meta-Analysis : Cross-reference datasets like IrCytoToxDB to identify outliers or methodological inconsistencies (e.g., cell line specificity, incubation times) .

- Mechanistic Studies : Employ mass spectrometry (MS) to detect protein adducts or oxidative damage in cellular models, as shown in Ir(III)-mediated photodynamic therapy .

- Reproducibility : Standardize assay conditions (e.g., ROS scavengers, serum-free media) to isolate Ir³⁺ effects .

Q. What are the mechanistic insights into this compound’s role in photodynamic therapy (PDT)?

- Methodology :

- Cellular Localization : Use confocal microscopy with organelle-specific dyes to track Ir³⁺ accumulation in mitochondria/ER .

- Protein Cross-Linking : Apply SDS-PAGE and MS to identify PDT-induced protein modifications (e.g., carbonylation) .

Q. How should environmental hazards of this compound be assessed in laboratory settings?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.